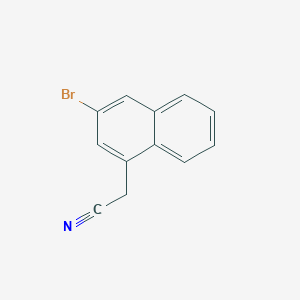
1-(3,5-DI-O-ACETYL-2-BROMO-2-DEOXY-BETA-D-RIBOFURANOSYL)-2,4(1H,3H)-PYRIMIDINEDIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-DI-O-ACETYL-2-BROMO-2-DEOXY-BETA-D-RIBOFURANOSYL)-2,4(1H,3H)-PYRIMIDINEDIONE is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These compounds often have significant biological activity and are used in various fields, including medicinal chemistry and molecular biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-DI-O-ACETYL-2-BROMO-2-DEOXY-BETA-D-RIBOFURANOSYL)-2,4(1H,3H)-PYRIMIDINEDIONE typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the ribofuranosyl moiety are protected using acetyl groups.
Bromination: The 2-deoxy position is brominated using a brominating agent such as N-bromosuccinimide (NBS).
Glycosylation: The protected and brominated sugar is then coupled with a pyrimidine base under acidic conditions to form the nucleoside analog.
Deprotection: The acetyl protecting groups are removed under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
1-(3,5-DI-O-ACETYL-2-BROMO-2-DEOXY-BETA-D-RIBOFURANOSYL)-2,4(1H,3H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions can be used for deprotection.
Oxidation/Reduction: Reagents like hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted nucleoside analogs can be formed.
Deprotected Compound: Removal of acetyl groups yields the free hydroxyl form of the nucleoside analog.
科学的研究の応用
Medicinal Chemistry: As a nucleoside analog, it may have antiviral or anticancer properties.
Molecular Biology: It can be used as a tool to study nucleic acid interactions and enzyme mechanisms.
Chemical Biology: The compound can serve as a probe to investigate cellular processes involving nucleosides.
作用機序
The mechanism of action of 1-(3,5-DI-O-ACETYL-2-BROMO-2-DEOXY-BETA-D-RIBOFURANOSYL)-2,4(1H,3H)-PYRIMIDINEDIONE likely involves its incorporation into nucleic acids, leading to disruption of normal cellular processes. The bromine atom and acetyl groups may enhance its ability to interact with specific molecular targets, such as viral polymerases or cancer cell enzymes.
類似化合物との比較
Similar Compounds
2’-Deoxy-2’-fluoro-beta-D-arabinofuranosyl-5-iodouracil: Another nucleoside analog with antiviral properties.
2’-Deoxy-2’-fluoro-beta-D-arabinofuranosyl-5-methylcytosine: Used in cancer research for its ability to inhibit DNA methylation.
2’-Deoxy-2’-fluoro-beta-D-arabinofuranosyl-5-azacytidine: Known for its role in epigenetic studies.
Uniqueness
1-(3,5-DI-O-ACETYL-2-BROMO-2-DEOXY-BETA-D-RIBOFURANOSYL)-2,4(1H,3H)-PYRIMIDINEDIONE is unique due to the presence of the bromine atom and acetyl groups, which may confer distinct chemical and biological properties compared to other nucleoside analogs.
特性
分子式 |
C13H15BrN2O7 |
|---|---|
分子量 |
391.17 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-3-acetyloxy-4-bromo-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C13H15BrN2O7/c1-6(17)21-5-8-11(22-7(2)18)10(14)12(23-8)16-4-3-9(19)15-13(16)20/h3-4,8,10-12H,5H2,1-2H3,(H,15,19,20)/t8-,10-,11-,12-/m1/s1 |
InChIキー |
GIERFVXRTOJITJ-HJQYOEGKSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)Br)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)Br)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(4-fluoro-phenyl)-1-trimethylsilanylmethyl-1H-[1,2,3]triazole](/img/structure/B8403630.png)










![ethyl (RS)-3-[(piperidine-3-carbonyl)-amino]-propionate hydrochloride](/img/structure/B8403717.png)
